2-(4-Chlorophenyl)cycloheptan-1-one
Overview
Description
2-(4-Chlorophenyl)cycloheptan-1-one is a chemical compound characterized by a cycloheptanone ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)cycloheptan-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation, where a 4-chlorobenzoyl chloride reacts with a cycloheptanone derivative under acidic conditions. Another approach is the intramolecular Heck reaction, which involves the coupling of a 4-chlorophenyl-substituted alkene with a cycloheptanone derivative in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various substituents leading to derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)cycloheptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-(4-Chlorophenyl)cycloheptan-1-one is structurally similar to other compounds such as 2-(4-chlorophenyl)cyclohexanone and 2-(4-chlorophenyl)cyclopentanone. its unique seven-membered ring structure provides distinct chemical and physical properties compared to these six- and five-membered ring analogs. These differences can influence its reactivity, stability, and biological activity.
List of Similar Compounds
2-(4-Chlorophenyl)cyclohexanone
2-(4-Chlorophenyl)cyclopentanone
2-(4-Chlorophenyl)cyclooctanone
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRGTGJOFLFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.